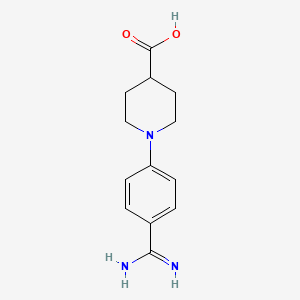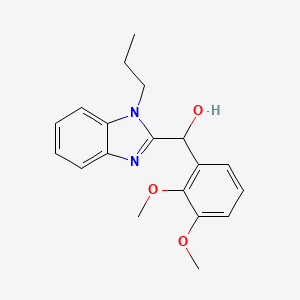![molecular formula C27H36O2 B12445754 2-(4-Ethoxyphenyl)-1-[4-(4-pentylcyclohexyl)phenyl]ethanone](/img/structure/B12445754.png)
2-(4-Ethoxyphenyl)-1-[4-(4-pentylcyclohexyl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethoxyphenyl)-1-[4-(4-pentylcyclohexyl)phenyl]ethanone is an organic compound with a complex structure that includes both aromatic and cyclohexyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-1-[4-(4-pentylcyclohexyl)phenyl]ethanone typically involves multi-step organic reactions. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Ethoxyphenyl)-1-[4-(4-pentylcyclohexyl)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2-(4-Ethoxyphenyl)-1-[4-(4-pentylcyclohexyl)phenyl]ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of aromatic compounds with biological systems.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 2-(4-Ethoxyphenyl)-1-[4-(4-pentylcyclohexyl)phenyl]ethanone involves its interaction with specific molecular targets. The compound’s aromatic and cyclohexyl groups allow it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethoxylphenyl-4’-Trans-Pentylcyclohexylbenzoate: Similar in structure but with different functional groups.
2-Methoxyphenyl isocyanate: Shares the aromatic ring but differs in functional groups and reactivity.
Uniqueness
2-(4-Ethoxyphenyl)-1-[4-(4-pentylcyclohexyl)phenyl]ethanone is unique due to its combination of aromatic and cyclohexyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest.
Propiedades
Fórmula molecular |
C27H36O2 |
|---|---|
Peso molecular |
392.6 g/mol |
Nombre IUPAC |
2-(4-ethoxyphenyl)-1-[4-(4-pentylcyclohexyl)phenyl]ethanone |
InChI |
InChI=1S/C27H36O2/c1-3-5-6-7-21-8-12-23(13-9-21)24-14-16-25(17-15-24)27(28)20-22-10-18-26(19-11-22)29-4-2/h10-11,14-19,21,23H,3-9,12-13,20H2,1-2H3 |
Clave InChI |
FBFSXFOHEDPPFV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)CC3=CC=C(C=C3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



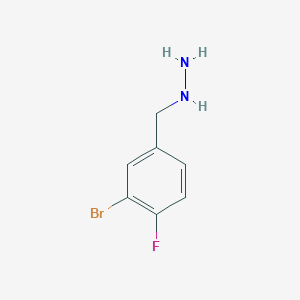

![(2S)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B12445693.png)
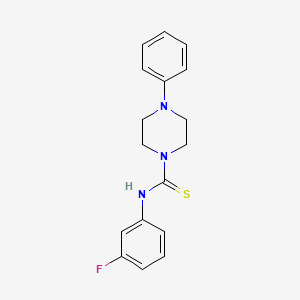

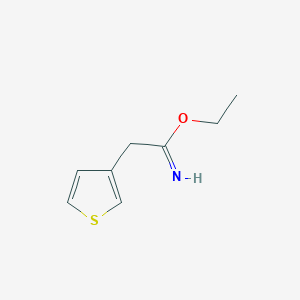
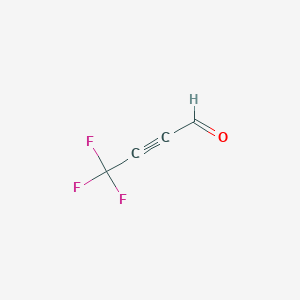
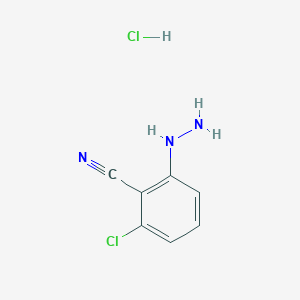


![(2-{2,2-bis[(9Z,12Z)-octadeca-9,12-dien-1-yl]-1,3-dioxolan-4-yl}ethyl)dimethylamine](/img/structure/B12445745.png)
